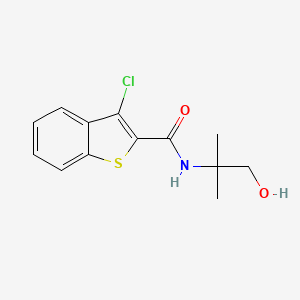

![molecular formula C14H22N2O2 B5555238 1-[(3-异丙基-5-异恶唑基)羰基]氮杂环烷](/img/structure/B5555238.png)

1-[(3-异丙基-5-异恶唑基)羰基]氮杂环烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic reactions that enable the incorporation of the isoxazole unit into complex molecules. A key approach includes the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst to efficiently synthesize 3,5-bis(het)arylisoxazoles, which are fundamental to developing β-lactamase-resistant antibiotics and could be relevant to the synthesis of the isoxazole part of the compound (Mary Antony P et al., 2020).

Molecular Structure Analysis

The structural analysis of isoxazole derivatives like 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane focuses on understanding the spatial arrangement and electronic distribution within the molecule. Studies involving similar compounds, such as the analysis of 2H-azirine and isoxazole photocleavages, offer insights into the electronic structures that influence the reactivity and stability of these compounds (Jun Cao, 2015).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, leveraging their unique electronic and structural characteristics. For example, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides demonstrates the reactivity of isoxazoles under transition metal catalysis, which could be applicable to modifications of the isoxazole unit in 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane (Kirill I Mikhailov et al., 2018).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Studies on compounds like isoxazoloazaborines, which share structural similarities with 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, help elucidate the impact of the isoxazole ring on these properties (Masato Tsuda et al., 2022).

Chemical Properties Analysis

The chemical properties of 1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane, including reactivity, stability, and interaction with other molecules, are influenced by its isoxazole and azocane components. Research on isoxazole-fused spiropyrrolidine oxindoles via 1,3-dipolar cycloaddition reactions demonstrates the versatility and reactivity of isoxazole derivatives in cycloaddition reactions, which could be relevant to understanding the chemical behavior of the target compound (Xiong-Wei Liu et al., 2016).

科学研究应用

碳酸酐酶相互作用

对催化 CO2 水合的碳酸酐酶 (CA) 的中子衍射研究提供了药物结合的原子细节的见解,包括像乙酰唑胺这样的药物的带电状态,乙酰唑胺是一种对 CA 同工型的亲和力很高的磺胺类药物。这种技术直接观察氢原子和绘制氢键网络,为合理药物设计做出了重大贡献 (Fisher 等人,2012)。

异恶唑化学在药物合成中的应用

对 C-糖基腈氧化物和乙炔的 1,3-偶极环加成反应的研究导致了二取代异恶唑和三唑的合成,通过刚性的五元杂环连接 C-糖基 α-氨基酸。这些化合物展示了异恶唑化学在通过杂环连接的生物活性实体的创造中的多功能性,突出了该化合物在药物化学中的潜力 (Dondoni 等人,2004)。

有机催化在化学反应中的应用

发现 L-脯氨酸在促进一锅三组分氮杂-狄尔斯-阿尔德反应中充当高效的有机催化剂,促进异恶唑基四氢喹啉或异恶唑并[2,3-a]嘧啶的合成。这展示了异恶唑衍生物在有机催化反应中的作用,在中性条件下在环境温度下提供了一种简便的合成途径 (Rajanarendar 等人,2012)。

异恶唑衍生物的抗肿瘤活性

已经探索了从可获得的异恶唑和噻唑羧酸合成异恶唑基和异噻唑基脲。其中一些化合物表现出很高的抗肿瘤活性,并且可以增强细胞抑制剂的抑制作用,表明异恶唑衍生物在癌症治疗中的潜力 (Potkin 等人,2014)。

属性

IUPAC Name |

azocan-1-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-11(2)12-10-13(18-15-12)14(17)16-8-6-4-3-5-7-9-16/h10-11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDAHYZHQNDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)N2CCCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Isopropyl-5-isoxazolyl)carbonyl]azocane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)

![5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-3-isopropyl-1,2,4-oxadiazole](/img/structure/B5555173.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)

![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5555193.png)

![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5555205.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5555208.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)